![molecular formula C11H13ClN4O3S B2450554 6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1797938-39-6](/img/structure/B2450554.png)
6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound can involve various chemical reactions, and the specifics would depend on the structure of the compound. Typically, the synthesis is planned backwards from the target molecule, and involves the formation and reactions of various intermediates .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed information about the 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions of an organic compound depend on its functional groups. For example, a compound with a carboxylic acid group would typically undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3S/c1-7-4-9(5-13-11(7)12)20(17,18)16(3)6-10-14-8(2)19-15-10/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKLHIQXGJQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)CC2=NOC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide |
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